10-Deacetyl-7,10-dimethoxy-Baccatin III-d6

Übersicht

Beschreibung

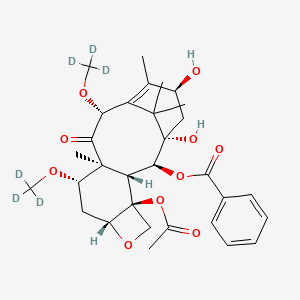

10-Deacetyl-7,10-dimethoxy-Baccatin III-d6 is a labeled analogue of 10-Deacetyl-7,10-dimethoxy-Baccatin III. This compound is an intermediate used in the preparation of Cabazitaxel, a chemotherapy medication used to treat prostate cancer. It is a stable isotope-labeled compound, which means it contains deuterium atoms, making it useful in various scientific research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 10-Deacetyl-7,10-dimethoxy-Baccatin III-d6 involves multiple steps, starting from natural sources like the yew tree (Taxus species). The compound is typically synthesized through a series of chemical reactions, including acetylation, deacetylation, and methoxylation. The reaction conditions often involve the use of organic solvents such as methanol and acetonitrile, and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from yew tree needles, followed by purification and chemical modification. Techniques such as ultrasonic-assisted extraction and chromatographic separation are employed to obtain high yields and purity .

Analyse Chemischer Reaktionen

Types of Reactions

10-Deacetyl-7,10-dimethoxy-Baccatin III-d6 undergoes various chemical reactions, including:

Oxidation: Conversion to more oxidized forms.

Reduction: Reduction of functional groups.

Substitution: Replacement of functional groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include acetyl-CoA for acetylation, and various organic solvents like methanol and acetonitrile. Reaction conditions often involve controlled temperatures and pH levels to ensure optimal yields .

Major Products

The major products formed from these reactions include baccatin III and other derivatives, which are crucial intermediates in the synthesis of anti-cancer drugs like Cabazitaxel .

Wissenschaftliche Forschungsanwendungen

10-Deacetyl-7,10-dimethoxy-Baccatin III-d6 has a wide range of scientific research applications, including:

Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.

Biology: Studying metabolic pathways in vivo using stable isotope labeling.

Medicine: Intermediate in the synthesis of Cabazitaxel, used in cancer treatment.

Industry: Used in the development of pharmaceuticals and as a standard in environmental pollutant detection

Wirkmechanismus

The mechanism of action of 10-Deacetyl-7,10-dimethoxy-Baccatin III-d6 involves its role as an intermediate in the biosynthesis of Cabazitaxel. It interacts with molecular targets such as tubulin, inhibiting cell division and leading to apoptosis in cancer cells. This mechanism is crucial for its effectiveness in chemotherapy .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

10-Deacetylbaccatin III: A precursor to the anti-cancer drug docetaxel.

7-Epi-10-Deacetylbaccatin III: Another derivative with similar properties.

10-Deacetylbaccatin V and VI: Other related compounds with slight structural differences.

Uniqueness

10-Deacetyl-7,10-dimethoxy-Baccatin III-d6 is unique due to its stable isotope labeling, which makes it particularly useful in metabolic research and as a chemical reference standard. Its role as an intermediate in the synthesis of Cabazitaxel also highlights its importance in medicinal chemistry.

Biologische Aktivität

10-Deacetyl-7,10-dimethoxy-Baccatin III-d6 is a deuterated derivative of baccatin III, a key precursor in the synthesis of the chemotherapeutic agent paclitaxel (Taxol). This compound is primarily derived from the Pacific yew tree (Taxus brevifolia) and has garnered attention for its potential biological activities, particularly in cancer therapy. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula: C31D6H34O10

- Molecular Weight: 578.68 g/mol

- CAS Number: 1383325-07-2

- SMILES Notation: [2H]C([2H])([2H])O[C@H]1C[C@H]2OC[C@@]2(OC(=O)C)[C@H]3C@H[C@]5(O)CC@HC(=C(C@@HC(=O)[C@]13C)C5(C)C)C

The biological activity of this compound is primarily attributed to its interaction with microtubules. Similar to paclitaxel, this compound stabilizes microtubules and prevents their depolymerization, which is crucial for cell division. This stabilization leads to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis in cancer cells.

Pharmacological Effects

-

Antitumor Activity:

- Studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and ovarian cancer (SKOV3) cells.

- A comparative analysis showed that this compound has a cytotoxicity profile similar to that of paclitaxel but with potentially reduced side effects due to its structural modifications.

-

Enzymatic Activity:

- Research has indicated that the compound can act as a substrate for specific acetyltransferases, enhancing its bioavailability and therapeutic efficacy. The recombinant enzyme DBAT (10-deacetylbaccatin III-10-O-acetyltransferase) has shown improved catalytic efficiency when interacting with this compound.

Table 1: Comparative Cytotoxicity of this compound

Case Study: Enhanced Efficacy in Combination Therapy

A study published in Cancer Letters explored the effects of combining this compound with traditional chemotherapeutics such as cisplatin. The combination resulted in a synergistic effect, significantly reducing tumor growth in xenograft models compared to monotherapy.

Table 2: Synergistic Effects with Cisplatin

Eigenschaften

IUPAC Name |

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,15-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(trideuteriomethoxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H40O10/c1-16-19(33)14-31(36)26(40-27(35)18-11-9-8-10-12-18)24-29(5,25(34)23(38-7)22(16)28(31,3)4)20(37-6)13-21-30(24,15-39-21)41-17(2)32/h8-12,19-21,23-24,26,33,36H,13-15H2,1-7H3/t19-,20-,21+,23+,24-,26-,29+,30-,31+/m0/s1/i6D3,7D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGJMLMORVVDLIU-LTLZUEMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)OC)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])O[C@H]1C[C@@H]2[C@@](CO2)([C@@H]3[C@@]1(C(=O)[C@@H](C4=C([C@H](C[C@@]([C@H]3OC(=O)C5=CC=CC=C5)(C4(C)C)O)O)C)OC([2H])([2H])[2H])C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H40O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

578.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.